5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

描述

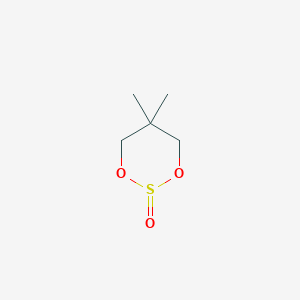

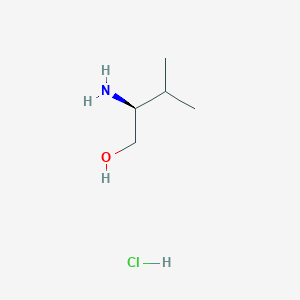

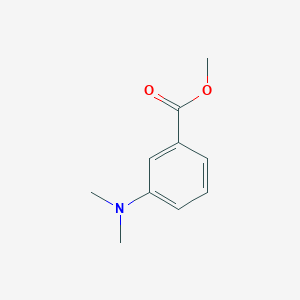

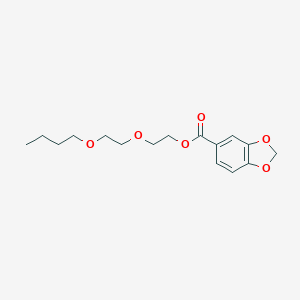

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a chemical compound with the formula C5H10O3S . It is a heterocyclic compound and is used in research .

Synthesis Analysis

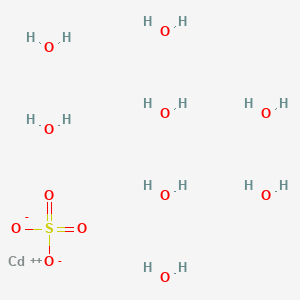

The synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction solution is held at reflux for 1.5 hours and then cooled to room temperature. The aqueous phase is discarded, and the organic phase is extracted three times with saturated NaHCO3 solution, then dried with Na2SO4 and concentrated by evaporation on a rotary evaporator. The residue is distilled at 24 mbars and 78 C. The product is a pure colorless liquid according to GC and weighs 23.4 g, which corresponds to a yield of 92 percent .Molecular Structure Analysis

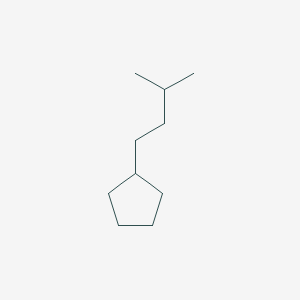

The molecular structure of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 sulfite .Physical And Chemical Properties Analysis

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide has a molecular weight of 150.20 . It has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 4.73 mg/ml or 0.0315 mol/l .科学研究应用

Application in Palladium (I) Catalyzed Addition of P (O)-H Bonds

Scientific Field

This application falls under the field of Organic Chemistry , specifically in reactions involving Palladium catalysis .

Application Summary

5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one is used as a reactant for Palladium (I) catalyzed addition of P (O)-H bonds . This reaction is part of a larger group of reactions known as Buchwald-Hartwig Cross Coupling Reactions .

Method of Application

While the exact method of application is not specified, it typically involves the use of a Palladium catalyst and the reactant in a suitable solvent under controlled conditions .

Results or Outcomes

The outcome of this reaction is the formation of a new compound through the addition of P (O)-H bonds. The exact yield and other quantitative data are not specified .

Application in Synthesis of Pro-Drugs

Scientific Field

This application is in the field of Medicinal Chemistry , specifically in the synthesis of pro-drugs .

Application Summary

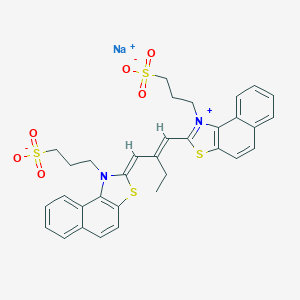

A related compound, 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which can be synthesized from 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, is used as a modifying agent for different pro-drugs . Proinsecticides include N- (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine .

Method of Application

The exact method of application is not specified, but it likely involves the reaction of the modifying agent with the pro-drug under suitable conditions .

Results or Outcomes

The outcome of this application is the synthesis of modified pro-drugs, which can have enhanced properties compared to the original drug .

Application in Lithium Ion Batteries

Scientific Field

This application falls under the field of Electrochemistry and Material Science , specifically in the development of Lithium ion batteries .

Application Summary

Trimethylene sulfite, a related compound, is used as a high-temperature additive for electrolytes in Lithium ion batteries . It improves the decomposition resistance of the electrolyte .

Method of Application

The exact method of application is not specified, but it likely involves the incorporation of the additive into the electrolyte solution used in the battery .

Results or Outcomes

The outcome of this application is the enhancement of the stability and performance of Lithium ion batteries, particularly at high temperatures .

Application in Preparation of Imidazolidinium Salts

Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of imidazolidinium salts .

Application Summary

1,3,2-Dioxathiolane 2,2-dioxide, a related compound, may be employed in the preparation of imidazolidinium salts .

Method of Application

The exact method of application is not specified, but it likely involves the reaction of 1,3,2-Dioxathiolane 2,2-dioxide with other reactants under suitable conditions .

Results or Outcomes

The outcome of this application is the synthesis of imidazolidinium salts, which can have various applications in different fields of chemistry .

Application in Gas Phase Ion Energetics

Scientific Field

This application falls under the field of Physical Chemistry , specifically in the study of gas phase ion energetics .

Application Summary

1,3,2-Dioxathiolane, 2-oxide, a related compound, is used in the study of gas phase ion energetics . This involves the study of electron affinity determinations and ionization energy determinations .

Method of Application

The exact method of application is not specified, but it likely involves the use of electron impact ionization and photoelectron spectroscopy .

Results or Outcomes

The outcome of this application is the determination of electron affinity and ionization energy of the compound . This information is crucial in understanding the reactivity and stability of the compound .

Application in Synthesis of Stable Cyclic DEPMPO Derivatives

Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of stable cyclic DEPMPO derivatives .

Application Summary

5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one is used as a reactant for the synthesis of stable cyclic DEPMPO derivatives . These derivatives are used as mechanistic markers of stereoselective hydroxyl radical adduct formation in biological systems .

Method of Application

While the exact method of application is not specified, it typically involves the reaction of 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one with other reactants under suitable conditions .

Results or Outcomes

The outcome of this reaction is the formation of stable cyclic DEPMPO derivatives . These derivatives can be used to study the formation of hydroxyl radical adducts in biological systems .

安全和危害

属性

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQWVADQDHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide | |

CAS RN |

1003-85-6 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B90747.png)

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)